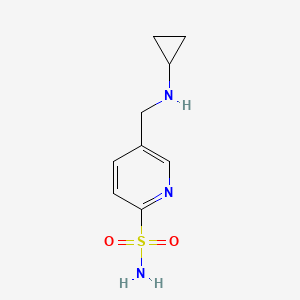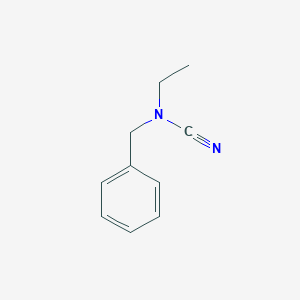
Benzyl(ethyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(ethyl)cyanamide is an organic compound characterized by the presence of a benzyl group, an ethyl group, and a cyanamide moiety The cyanamide group is known for its unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(ethyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethyl cyanamide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow processes to ensure high yield and purity. The use of safer electrophilic cyanation reagents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), has been explored to minimize the hazards associated with traditional cyanation methods .
Chemical Reactions Analysis
Types of Reactions: Benzyl(ethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to an amine.
Substitution: The benzyl and ethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Benzyl nitrile, ethyl nitrile.
Reduction: Benzylamine, ethylamine.
Substitution: Various substituted benzyl and ethyl derivatives.
Scientific Research Applications
Benzyl(ethyl)cyanamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl(ethyl)cyanamide involves its interaction with molecular targets through the cyanamide moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in coordination chemistry, forming complexes with transition metals, which can influence various biochemical pathways .
Comparison with Similar Compounds
Benzylcyanamide: Similar structure but lacks the ethyl group.
Ethylcyanamide: Similar structure but lacks the benzyl group.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Used as a safer electrophilic cyanation reagent.
Uniqueness: Benzyl(ethyl)cyanamide’s unique combination of benzyl and ethyl groups, along with the cyanamide moiety, provides distinct reactivity and versatility in synthetic applications. Its ability to participate in diverse chemical reactions and form stable coordination complexes sets it apart from other cyanamide derivatives .
Properties
CAS No. |
52245-33-7 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
benzyl(ethyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-2-12(9-11)8-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI Key |
UIBVIQQVYSPOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


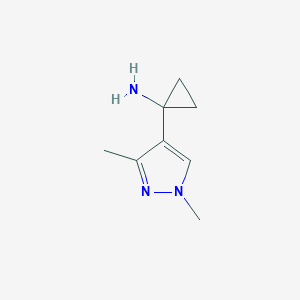
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
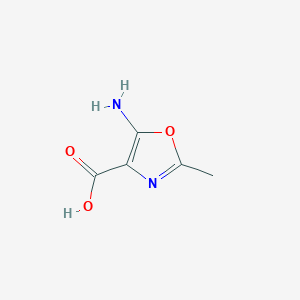

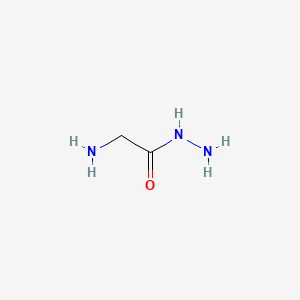

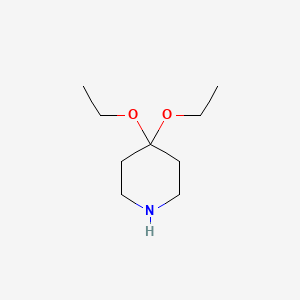
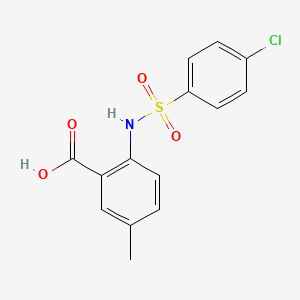
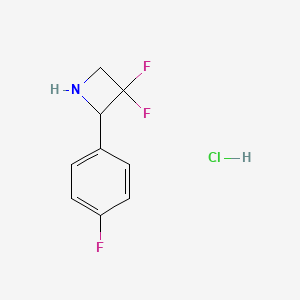
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
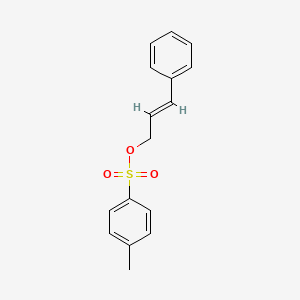
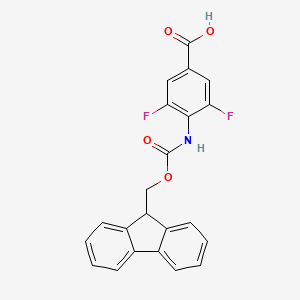
aminedihydrochloride](/img/structure/B13571104.png)
